![molecular formula C6H11N3 B3106156 (R)-1-(1-Methyl-1H-pyrazol-3-yl)ethanaMine CAS No. 1568235-41-5](/img/structure/B3106156.png)
(R)-1-(1-Methyl-1H-pyrazol-3-yl)ethanaMine
Overview
Description
(R)-1-(1-Methyl-1H-pyrazol-3-yl)ethanaMine, also known as R-MPA, is a chiral compound that belongs to the class of pyrazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields, including medicine, pharmacology, and chemistry.
Scientific Research Applications
Pyrazoline: A Promising Scaffold for Monoamine Oxidase Inhibition
Pyrazolines, closely related to the (R)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine structure, have been recognized as a promising scaffold for the inhibition of Monoamine oxidase (MAO). The structural modifications at various positions of the pyrazoline nucleus have shown significant activity towards MAO, offering insights into the design of selective inhibitors for MAO-A and MAO-B. This suggests potential applications in treating conditions influenced by MAO activity, such as depression and Parkinson's disease (Mathew et al., 2013).
Methyl-Linked Pyrazoles: Synthetic and Medicinal Perspective
Methyl-substituted pyrazoles, which include compounds similar to (R)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine, have shown a wide spectrum of biological activities. The synthetic approaches for these compounds and their medicinal significance have been thoroughly reviewed, highlighting their potential as versatile pharmacophores in drug discovery (Sharma et al., 2021).
Pyrazoline Compounds in Neurodegenerative Disease Treatment
Pyrazolines have been identified as significant for their neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's. Their ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO) underscores their utility in managing these conditions, suggesting an area where compounds like (R)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine could be explored (Ahsan et al., 2022).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The synthesis of bioactive molecules containing the pyrazole moiety through multicomponent reactions (MCRs) highlights the compound's versatility in creating biologically active derivatives. This approach is significant for developing new pharmaceuticals, where analogs of (R)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine could be synthesized for varied therapeutic applications (Becerra et al., 2022).
Pyrazoline Derivatives as Anticancer Agents
Research on pyrazoline derivatives has underscored their potential in anticancer therapy, with various synthetic strategies being employed to develop new agents. This suggests a promising avenue for compounds within the pyrazoline family, including (R)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine, to be developed as novel anticancer therapeutics (Ray et al., 2022).
properties
IUPAC Name |
(1R)-1-(1-methylpyrazol-3-yl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(7)6-3-4-9(2)8-6/h3-5H,7H2,1-2H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJQTFALMLLZQJ-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NN(C=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(1-Methyl-1H-pyrazol-3-yl)ethanaMine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.